molecular formula C6H12ClNO B1378035 (S)-2-Acetyl-pyrrolidine hydrochloride CAS No. 90427-71-7

(S)-2-Acetyl-pyrrolidine hydrochloride

Cat. No. B1378035
CAS RN: 90427-71-7
M. Wt: 149.62 g/mol
InChI Key: VNSSFNJTIIFRGD-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Acetyl-pyrrolidine hydrochloride” is a chemical compound. Its description and properties can be understood by analyzing its components. The “hydrochloride” part refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base . Hydrochloric acid is a colorless solution with a distinctive pungent smell and is classified as a strong acid .

Scientific Research Applications

Synthesis of Flavor Components

  • (Kimpe, Stevens, & Keppens, 1993) reported a new synthesis of 2-acetyl-1-pyrroline, the principal rice flavor component, from pyrrolidine. This compound imparts a cracker-like flavor to rice.

Pharmaceutical Applications

  • (Bundy et al., 2001) described syntheses for a clinical candidate in asthma treatment, PNU-142731A, which involves pyrrolidine hydrochloride.

Theoretical and Experimental Studies in Organic Chemistry

  • (Nguyen et al., 2022) conducted studies on the synthesis of substituted pyrrolidine derivatives, revealing insights into the tautomerism and reaction mechanisms of these compounds.

Anticancer Research

  • (Chen, Du, Kang, & Wang, 2008) found that Pyrrolidine dithiocarbamate (PDTC), a potential anticancer drug, requires Cu(2+) for its effectiveness in inhibiting histone acetylation and inducing apoptosis in leukemia cells.

Food Chemistry and Aroma Stabilization

  • (Hofmann & Schieberle, 1998) identified intermediates such as 1-pyrroline in the generation of roast-smelling food flavor compounds like 2-acetyl-1-pyrroline.
  • (Routray & Rayaguru, 2018) reviewed the importance of 2-acetyl-1-pyrroline in the food industry as a major aroma compound.

Cognitive Enhancement Research

  • (Lin et al., 1997) and (Lin et al., 1997) studied ABT-089, a 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties, which is relevant to cognitive disorders.

Memory Enhancement Studies

  • (Petkov et al., 1991) found that certain pyrrolidine derivatives improved the memory process in experimental models, indicating their potential as nootropics.

Flavor Enhancement in Food Products

  • (Fang & Cadwallader, 2014) discussed the stabilization of 2-acetyl-1-pyrroline and similar compounds for potential commercial use in flavor formulations.

properties

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSSFNJTIIFRGD-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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